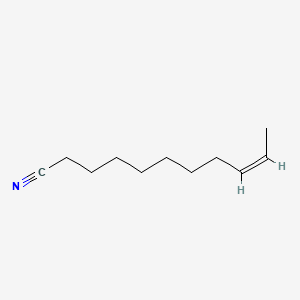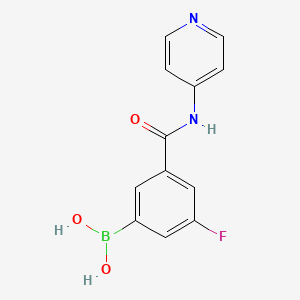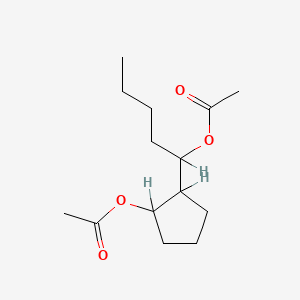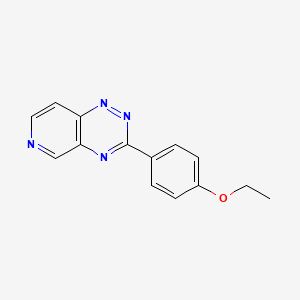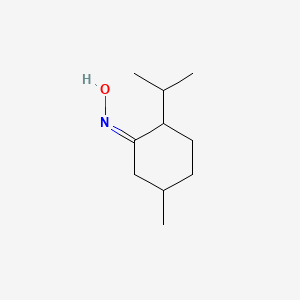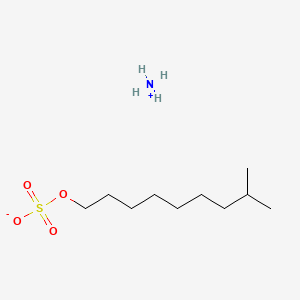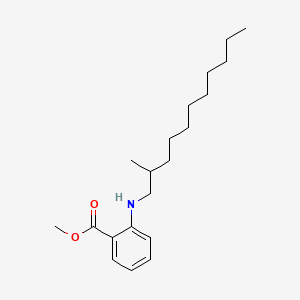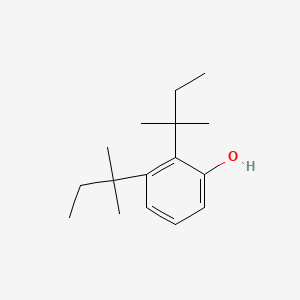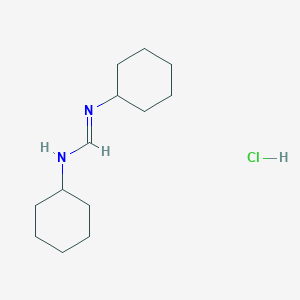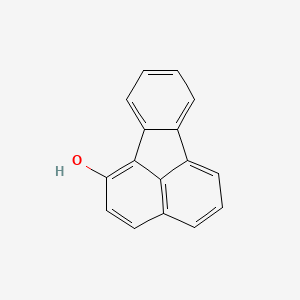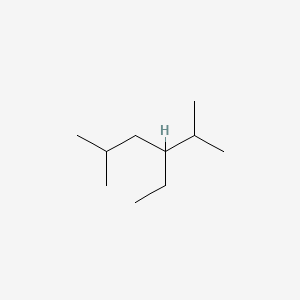
3-Ethyl-2,5-dimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,5-dimethylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon consisting of a hexane backbone with ethyl and methyl groups attached at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,5-dimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable hexane derivative with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps. The process ensures the desired branching and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2,5-dimethylhexane can undergo various chemical reactions, including:
Substitution: Halogenation is a common substitution reaction where halogens, such as chlorine or bromine, replace hydrogen atoms in the alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes with reduced functional groups
Substitution: Haloalkanes (e.g., chloroalkanes, bromoalkanes)
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
As an alkane, 3-Ethyl-2,5-dimethylhexane does not exhibit specific biological activity or a mechanism of action. Its primary interactions are through van der Waals forces, which are characteristic of non-polar hydrocarbons. The compound’s stability and inertness make it a useful reference material in various chemical analyses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethylhexane
- 2,5-Dimethylhexane
- 3-Ethylhexane
- 2,3-Dimethyloctane
- 3-Ethyl-2-methylhexane
Uniqueness
3-Ethyl-2,5-dimethylhexane is unique due to its specific branching pattern, which influences its physical and chemical properties. The presence of both ethyl and methyl groups at distinct positions on the hexane backbone differentiates it from other similar alkanes. This unique structure can affect its boiling point, melting point, and reactivity compared to other branched alkanes .
Eigenschaften
CAS-Nummer |
52897-04-8 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
3-ethyl-2,5-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-10(9(4)5)7-8(2)3/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
UJEUVDLASLOZIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


